3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide 3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 941895-85-8
VCID: VC5366832
InChI: InChI=1S/C18H14FN3O2/c1-24-17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23)
SMILES: COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Molecular Formula: C18H14FN3O2
Molecular Weight: 323.327

3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

CAS No.: 941895-85-8

Cat. No.: VC5366832

Molecular Formula: C18H14FN3O2

Molecular Weight: 323.327

* For research use only. Not for human or veterinary use.

3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide - 941895-85-8

Specification

CAS No. 941895-85-8
Molecular Formula C18H14FN3O2
Molecular Weight 323.327
IUPAC Name 3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H14FN3O2/c1-24-17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23)
Standard InChI Key ASJCONUZUNWWFA-UHFFFAOYSA-N
SMILES COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (molecular formula: C₁₉H₁₅FN₃O₂) features a benzamide backbone substituted with a fluorine atom at the 3-position. The amide nitrogen is connected to a para-substituted phenyl ring, which is further functionalized with a 6-methoxypyridazin-3-yl group. This arrangement creates a planar, conjugated system that may influence electronic distribution and intermolecular interactions.

Key structural attributes include:

  • Fluorobenzamide moiety: The fluorine atom at the 3-position introduces electronegativity, potentially enhancing metabolic stability and membrane permeability compared to non-halogenated analogs .

  • Methoxypyridazinyl group: The 6-methoxy substitution on the pyridazine ring contributes to hydrogen-bond acceptor capacity, while the pyridazine’s nitrogen atoms enable π-π stacking interactions.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide likely involves sequential coupling reactions:

  • Formation of the pyridazinylphenyl intermediate: Suzuki-Miyaura coupling between 3-methoxypyridazine-6-boronic acid and 4-iodoaniline could yield 4-(6-methoxypyridazin-3-yl)aniline.

  • Benzamide conjugation: Reaction of 3-fluorobenzoyl chloride with the aniline intermediate under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) would produce the target compound.

Optimization Challenges

  • Regioselectivity: Ensuring exclusive para-substitution on the phenyl ring during coupling reactions requires careful control of catalytic systems (e.g., Pd(PPh₃)₄) and reaction temperatures .

  • Amide bond stability: The electron-withdrawing fluorine atom may activate the benzoyl chloride toward hydrolysis, necessitating anhydrous conditions and rapid reaction times .

Structural FeatureObserved Effect in Analogs Inference for Target Compound
Fluorinated benzamideEnhanced antiviral potency (85% inhibition)Possible antiviral/antibacterial activity
Methoxypyridazinyl groupImproved solubility and target engagementKinase inhibition or enzyme modulation
Planar aromatic systemDNA intercalation or protein bindingAnticancer potential

Antiviral Activity

Benzamide-based compounds demonstrate dose-dependent inhibition of viral replication. For example, derivative 3b in achieved 85% H5N1 inhibition at 0.25 μmol/mL. The fluorine atom in 3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide may similarly enhance antiviral efficacy by stabilizing binding interactions through halogen bonding.

Physicochemical Properties and Drug-Likeness

Calculated Properties

Using computational tools (e.g., SwissADME):

  • LogP: ~3.1 (moderate lipophilicity)

  • Topological polar surface area (TPSA): ~75 Ų (favorable for blood-brain barrier penetration)

  • H-bond donors/acceptors: 2/5 (complies with Lipinski’s rules)

Solubility and Stability

  • Aqueous solubility: Estimated 12–18 μM at pH 7.4, suggesting formulation enhancements for oral bioavailability.

  • Metabolic stability: The fluorine atom may reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-fluorinated analogs .

Future Directions and Research Opportunities

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate molecular targets. The methoxypyridazinyl group’s resemblance to ATP-binding motifs suggests kinase inhibition potential.

Synthetic Derivatives

Strategic modifications could optimize activity:

  • Heterocycle replacement: Substituting pyridazine with pyrimidine or triazine rings to modulate electronic properties.

  • Side chain functionalization: Introducing sulfonamide or carbamate groups to enhance water solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator